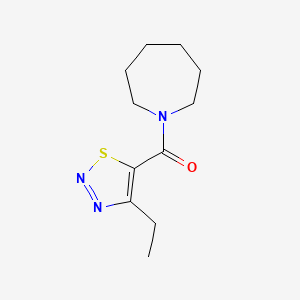![molecular formula C14H20N2O4S B7571235 N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide](/img/structure/B7571235.png)
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide, commonly known as NMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NMS is a piperidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wirkmechanismus
NMS acts as a dopamine D2 receptor antagonist, which means that it blocks the binding of dopamine to these receptors. This leads to a decrease in the activity of dopamine in the brain, which can result in a reduction of symptoms associated with neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
NMS has been shown to have a range of biochemical and physiological effects, including the ability to reduce the activity of dopamine in the brain, as well as the ability to modulate the activity of other neurotransmitters such as serotonin and glutamate. NMS has also been shown to have antipsychotic effects, which could make it a potential treatment option for schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NMS in lab experiments is its specificity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in neurological disorders. However, one of the limitations of using NMS is its potential toxicity, which means that careful consideration must be given to the dosage and administration of this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on NMS, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential therapeutic applications in other neurological disorders, and the investigation of its potential side effects and toxicity. Additionally, further research could be conducted to better understand the mechanism of action of NMS and its effects on other neurotransmitters in the brain.
Synthesemethoden
NMS can be synthesized using various methods, including the reaction of 3-piperidinemethanol with 5-methylfuran-2-carboxylic acid, followed by the reaction with methanesulfonyl chloride. Another method involves the reaction of 3-piperidinemethanol with 5-methylfuran-2-carbonyl chloride, followed by the reaction with methanesulfonic acid. The synthesis of NMS requires a high degree of precision and expertise to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
NMS has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. NMS has been shown to act as a dopamine D2 receptor antagonist, which makes it a potential candidate for treating the symptoms of Parkinson's disease. In addition, NMS has been shown to have antipsychotic effects, making it a potential treatment option for schizophrenia.
Eigenschaften
IUPAC Name |
N-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-11-5-6-13(20-11)7-8-14(17)16-9-3-4-12(10-16)15-21(2,18)19/h5-8,12,15H,3-4,9-10H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGRGWTTWWBWTC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCCC(C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(furan-2-yl)-N,N-dimethyl-N'-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B7571153.png)

![2-[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)-propan-2-ylamino]acetic acid](/img/structure/B7571157.png)

![5-(6-Methylpyridin-2-yl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7571175.png)

![Ethyl 2-[(2-methoxy-5-methylbenzoyl)-propan-2-ylamino]acetate](/img/structure/B7571189.png)
![2-[(4-Chloro-2-methylphenyl)sulfonylamino]-6-fluorobenzoic acid](/img/structure/B7571191.png)

![5-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7571203.png)

![2-Chloro-5-[(4-ethylphenyl)sulfonylamino]benzoic acid](/img/structure/B7571213.png)
![3-[1-(2-Chlorophenyl)ethylamino]-5-methyloxolan-2-one](/img/structure/B7571223.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyloxolane-2-carboxamide](/img/structure/B7571229.png)